molecular formula C16H24BFN2O4 B1446094 4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid CAS No. 1704064-00-5

4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid

Cat. No. B1446094
M. Wt: 338.2 g/mol
InChI Key: XLDYCBRJWKIQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a boronic acid derivative with a piperazine ring. Piperazine rings are often used in pharmaceuticals and the boronic acid group is frequently used in Suzuki coupling reactions .


Chemical Reactions Analysis

The compound could potentially be used in Suzuki coupling reactions, given the presence of the boronic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, a compound with a similar structure, “4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid”, has a molecular weight of 306.36 g/mol and a density of 1.2±0.1 g/cm3 .

Scientific Research Applications

Pharmacophoric Groups in Antipsychotic Agents

A study by Sikazwe et al. (2009) explores the role of arylalkyl substituents, similar in structure to the compound , in improving the potency and selectivity of agents targeting D(2)-like receptors, which are crucial in developing antipsychotic medications. The research underscores the composite structure's significance in enhancing selectivity and potency, highlighting the compound's potential application in neuropsychiatric drug development (Sikazwe et al., 2009).

Synthesis of Key Intermediates for Anti-inflammatory Drugs

Qiu et al. (2009) discuss the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in producing flurbiprofen, an anti-inflammatory drug. This research illustrates the significance of such chemical compounds in synthesizing pharmaceuticals, suggesting a similar application for the compound in facilitating drug synthesis with improved yields and lower costs (Qiu et al., 2009).

Minor Groove Binder in DNA Research

The study by Issar and Kakkar (2013) on Hoechst 33258, a minor groove binder, indicates the utility of piperazine derivatives in binding to DNA's minor groove with specificity for AT-rich sequences. This application is pertinent to the research and development of drugs targeting DNA interactions, showcasing the broader research applications of piperazine derivatives in studying DNA-protein interactions and drug design (Issar & Kakkar, 2013).

Fluorescent Chemosensors Development

Research by Roy (2021) on fluorescent chemosensors highlights the development of compounds for detecting various analytes, including metal ions and neutral molecules. This research underscores the potential application of the compound in developing sensitive and selective chemosensors for environmental monitoring, medical diagnostics, and biochemical research (Roy, 2021).

Piperazine Derivatives in Therapeutic Uses

A patent review by Rathi et al. (2016) on piperazine derivatives underscores their significance in medicinal chemistry, highlighting their broad spectrum of therapeutic uses, including as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. This review suggests the potential of the compound to serve as a building block in the rational design of drugs for various diseases (Rathi et al., 2016).

Safety And Hazards

The safety and hazards would also depend on the exact structure of the compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The compound could potentially be used in the development of new pharmaceuticals or in chemical biology research .

properties

IUPAC Name

[3-fluoro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17(22)23)10-14(12)18/h4-5,10,22-23H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDYCBRJWKIQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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